

N-(3-Methylphenyl)anthranilic acid pKa value

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Compound of Interest

Compound Name: **N-(3-Methylphenyl)anthranilic acid**

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An In-Depth Technical Guide to the pKa of **N-(3-Methylphenyl)anthranilic Acid**

Authored by: A Senior Application Scientist Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in pharmaceutical sciences, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive examination of the pKa of **N-(3-Methylphenyl)anthranilic acid**, a derivative of the core N-phenylanthranilic acid structure found in fenamate non-steroidal anti-inflammatory drugs (NSAIDs). We delve into the theoretical underpinnings of its acidity, present reported values, and offer detailed, field-proven protocols for its experimental determination, particularly addressing the challenges posed by its low aqueous solubility. Furthermore, this document explores the structural and electronic factors that modulate the acidity within this class of compounds and briefly discusses the role of modern computational methods in pKa prediction. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this crucial molecular property.

Introduction: The Significance of pKa in Drug Development

N-(3-Methylphenyl)anthranilic acid belongs to the family of N-aryl anthranilic acids, a chemical scaffold of significant pharmacological interest.^{[1][2]} The parent structure, N-phenylanthranilic acid, is the pharmacophore for fenamate NSAIDs like mefenamic acid and

flufenamic acid.[2][3] The efficacy and behavior of such drugs in the body are inextricably linked to their ionization state, which is governed by their pKa value relative to the physiological pH.

The pKa dictates the degree of ionization of a compound at a given pH.[4] This is paramount for:

- Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form.
- Permeability: The neutral, more lipophilic form of a drug is often better able to cross biological membranes.
- Target Binding: The specific ionization state can be crucial for interacting with the active site of a protein.
- Formulation: Knowledge of pKa is essential for developing stable and effective drug formulations.

Therefore, the accurate determination and understanding of the pKa of **N-(3-Methylphenyl)anthranilic acid** are not merely academic exercises; they are foundational requirements for predicting its pharmacokinetic behavior and optimizing its potential as a therapeutic agent.[5]

Theoretical Framework: Acidity of **N-(3-Methylphenyl)anthranilic Acid**

The acidity of **N-(3-Methylphenyl)anthranilic acid** stems from the dissociation of the proton from its carboxylic acid (-COOH) group. The equilibrium for this dissociation in water is shown below:

Caption: Dissociation equilibrium of **N-(3-Methylphenyl)anthranilic acid**.

The pKa is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The stability of the resulting carboxylate anion (the conjugate base) is the primary determinant of acidity.[6][7] Several structural features influence this stability:

- The Carboxylic Acid Group: This is the primary acidic functional group.
- The N-Aryl Group: The nitrogen atom's lone pair can be delocalized into the anthranilic acid's benzene ring. The entire N-phenyl group acts as a substituent on the anthranilic acid core.
- The Methyl Group (-CH₃): Located at the meta-position of the N-phenyl ring, this group has a subtle but important electronic effect. As an alkyl group, it is weakly electron-donating through induction. This effect slightly destabilizes the conjugate base by pushing electron density towards the negatively charged carboxylate group, which is already electron-rich. Consequently, this should make the acid slightly weaker (i.e., have a higher pKa) compared to the unsubstituted N-phenylanthranilic acid.[\[1\]](#)[\[6\]](#)

Reported pKa Value

An extensive search of chemical databases reveals a reported, albeit uncertain, pKa value for **N-(3-Methylphenyl)anthranilic acid**. The uncertainty highlights the challenges in measuring this property, likely due to the compound's poor water solubility, and underscores the need for robust experimental determination.

Compound	CAS Number	Reported pKa	Conditions	Source
N-(3-Methylphenyl)anthranilic acid	16524-22-4	5.84 (Uncertain)	5–10% aq. acetone, $t=25\pm0.1$, $I=0.11$	--INVALID-LINK-- [8] [9]

Experimental Determination of pKa for Poorly Soluble Compounds

The low aqueous solubility of **N-(3-Methylphenyl)anthranilic acid** precludes straightforward aqueous titration.[\[5\]](#) Therefore, specialized methodologies are required. The two most common and reliable approaches are potentiometric titration in co-solvent mixtures and UV-Vis spectrophotometry.

Potentiometric Titration with Co-solvent Extrapolation

This is one of the most widely used methods for determining the pKa of poorly soluble active pharmaceutical ingredients (APIs).^{[4][10]} The core principle involves dissolving the compound in a mixture of an organic co-solvent and water, performing the titration, and then extrapolating the results to 0% co-solvent to determine the true aqueous pKa.

Causality Behind Experimental Choices:

- Co-solvent Selection: Methanol, dioxane, and acetonitrile are common choices because they are miscible with water and can dissolve a wide range of nonpolar compounds.^{[11][12]} Using a multi-component co-solvent like MDM (Methanol-Dioxane-aCetronitrile-Water) can further enhance solubility for a diverse set of molecules.^[11]
- Ionic Strength: A constant ionic strength (e.g., using 0.15 M KCl) is maintained to ensure that the activity coefficients of the ions remain constant throughout the titration, which is crucial for accurate pKa calculation.^[10]
- Extrapolation: The presence of an organic solvent alters the dielectric constant of the medium and the solvation of ions, thus changing the apparent pKa (psKa).^[12] Extrapolation procedures, such as the Yasuda-Shedlovsky plot, are essential to remove this effect and estimate the pKa in a purely aqueous environment.^{[11][13]}

Step-by-Step Protocol:

- Preparation:
 - Calibrate a pH meter using standard aqueous buffers (pH 4, 7, and 10).^[10]
 - Prepare a standardized titrant solution (e.g., 0.1 M NaOH).
 - Prepare a background electrolyte solution (e.g., 0.15 M KCl).^[10]
 - Prepare several solutions of **N-(3-Methylphenyl)anthranilic acid** (e.g., 1 mM) in different co-solvent/water ratios (e.g., 30%, 40%, 50%, 60% w/v methanol-water), each containing the background electrolyte.^[12]
- Titration:

- Take a known volume (e.g., 20 mL) of one of the sample solutions.
- Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.[10]
- Immerse the calibrated pH electrode into the solution, which is being stirred continuously.
- Add small, precise increments of the standardized NaOH titrant.
- Record the pH value after each addition, allowing the reading to stabilize.
- Continue the titration until the pH has passed the equivalence point (e.g., to pH 12).[10]

- Data Analysis:
 - Plot the pH versus the volume of titrant added to generate a titration curve.
 - Calculate the first derivative ($\Delta\text{pH}/\Delta V$) to precisely locate the inflection point, which corresponds to the $\text{p}K_a$ at that specific co-solvent concentration.
 - Repeat the titration for each co-solvent mixture to obtain multiple $\text{p}K_a$ values.
- Extrapolation:
 - Plot the calculated $\text{p}K_a$ values plus the logarithm of the water concentration against the reciprocal of the dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot).
 - Perform a linear regression on the data points. The y-intercept of this line corresponds to the aqueous $\text{p}K_a$ value.

Caption: Workflow for $\text{p}K_a$ determination by co-solvent potentiometric titration.

UV-Vis Spectrophotometric Method

This method is highly suitable for compounds that possess a chromophore close to the site of ionization, which is the case for **N-(3-Methylphenyl)anthranilic acid**.[14] The principle relies on the fact that the protonated (HA) and deprotonated (A⁻) forms of the molecule will have

different UV-Vis absorption spectra. By measuring the absorbance across a range of pH values, the pKa can be determined.[15][16]

Causality Behind Experimental Choices:

- Buffer System: A series of buffers covering a wide pH range (e.g., pH 2 to 12) is required to fully capture the transition from the fully protonated to the fully deprotonated species. The range should bracket the expected pKa.
- Wavelength Selection: The analysis is most sensitive at wavelengths where the difference in molar absorptivity between the two species is maximal.[14] This maximizes the signal-to-noise ratio of the determination.[15]
- Data Fitting: The relationship between absorbance, pH, and pKa follows a sigmoidal curve derived from the Henderson-Hasselbalch and Beer-Lambert laws.[15] Fitting the experimental data to this theoretical curve provides a robust calculation of the pKa.

Step-by-Step Protocol:

- Preparation:
 - Prepare a concentrated stock solution of **N-(3-Methylphenyl)anthranilic acid** in a suitable solvent (e.g., DMSO or methanol).
 - Prepare a series of aqueous buffer solutions with known pH values spanning a wide range (e.g., from pH 2 to 12).
 - Ensure the ionic strength of all buffers is constant.
- Spectral Acquisition:
 - For each buffer, prepare a sample by adding a small, identical aliquot of the stock solution to ensure the total concentration of the compound is constant (e.g., 0.1 mM).[14] The final concentration of the organic co-solvent should be kept low (e.g., <2%) to minimize its effect on the pKa.[14]

- Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample using a spectrophotometer.[16]
- Data Analysis:
 - Identify the wavelengths of maximum absorbance difference between the acidic and basic forms of the compound.[14]
 - Plot the absorbance at a chosen wavelength versus the pH of the buffer.
 - The resulting data should form a sigmoidal curve. The inflection point of this curve, where the absorbance is halfway between the minimum and maximum values, corresponds to the pH at which $[HA] = [A^-]$. At this point, $pH = pKa$.[4]
 - For higher accuracy, fit the data to the following equation using non-linear regression: $A = (A_{acid} + A_{base} * 10^{(pH - pKa)}) / (1 + 10^{(pH - pKa)})$ where A is the observed absorbance, A_{acid} is the absorbance of the fully protonated species, and A_{base} is the absorbance of the fully deprotonated species.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Approaches to pKa Prediction

In modern drug discovery, computational methods provide a rapid means to estimate pKa values before a compound is synthesized.[17] These methods are particularly valuable for screening large libraries of potential drug candidates.

- Quantum Mechanics (QM): Methods based on electronic structure theory, such as Density Functional Theory (DFT), can calculate the Gibbs free energy change of the deprotonation reaction to predict pKa.[17][18] These are often highly accurate but computationally intensive.
- Quantitative Structure-Property Relationship (QSPR): These empirical models use statistical correlations between molecular descriptors and experimentally determined pKa values to predict the pKa of new compounds.[19]

- Machine Learning: More recent approaches use machine-learned interatomic potentials as a low-cost surrogate for high-level electronic structure calculations, enabling rapid and accurate pKa prediction for a wide range of compounds.[19][20]

While predictive tools are powerful, it is imperative to recognize them as estimation methods.[5] [19] Experimental validation, using the protocols described above, remains the gold standard for obtaining an accurate pKa value for regulatory and development purposes.

Conclusion

The pKa of **N-(3-Methylphenyl)anthranilic acid**, a molecule of pharmaceutical interest, is a fundamental property that governs its physicochemical and pharmacokinetic behavior. While a value of 5.84 has been reported, its uncertainty necessitates rigorous experimental verification. Due to its poor aqueous solubility, methods such as potentiometric titration in co-solvent mixtures with extrapolation and UV-Vis spectrophotometry are the most appropriate for accurate determination. The acidity of this molecule is primarily dictated by its carboxylic acid group, with a subtle electronic influence from the meta-positioned methyl group on the N-phenyl ring. A thorough understanding and precise measurement of this pKa value are critical for any future development of this compound as a potential therapeutic agent.

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